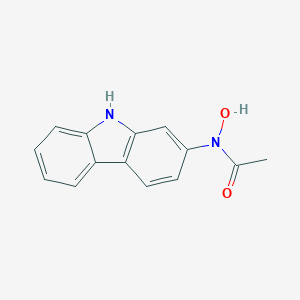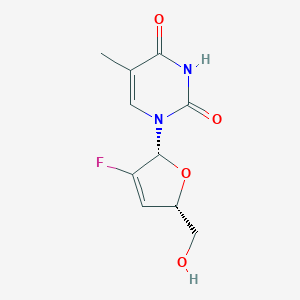![molecular formula C6H9Br B054702 Bicyclo[2.1.1]hexan, 2-Brom-(9CI) CAS No. 120159-43-5](/img/structure/B54702.png)
Bicyclo[2.1.1]hexan, 2-Brom-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[211]hexane, 2-bromo-(9CI) is a unique compound characterized by its bicyclic structure, which consists of two fused cyclopropane rings This compound is part of the bicyclo[211]hexane family, known for their strained ring systems and interesting chemical properties
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) has several applications in scientific research:
Wirkmechanismus
Target of Action
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) is a part of the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These structures are playing an increasingly important role in pharmaceutical drug design . .
Mode of Action
The mode of action of Bicyclo[21It’s known that these types of structures can modulate and sometimes improve the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities , which could potentially influence their interaction with targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It’s known that these types of structures are used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes , which could imply a role in related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21The physicochemical properties of similar structures play a fundamental role in modulating these properties .
Result of Action
The specific molecular and cellular effects of Bicyclo[21It’s known that these types of structures are under intense investigation as building blocks for pharmaceutical drug design , which suggests they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[21The synthesis of similar structures can be influenced by external factors such as light .
Zukünftige Richtungen
The future directions for the research and development of Bicyclo[2.1.1]hexanes involve expanding the toolbox of available bicyclic structures . There is a need to fully exploit the rich chemical space surrounding the [2.1.1] platform . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane, 2-bromo-(9CI) typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, and subsequent bromination introduces the bromine atom at the 2-position. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexane, 2-bromo-(9CI) may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and requires specialized equipment . Alternative methods, such as the Lewis acid-catalyzed cycloaddition, offer more scalable and efficient routes for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted bicyclo[2.1.1]hexanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.0]hexane: Another strained bicyclic compound with different ring fusion and reactivity.
Uniqueness
Bicyclo[21Its ability to undergo various chemical transformations and its use as a building block in complex molecule synthesis make it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
2-bromobicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBRHLYWEZJHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
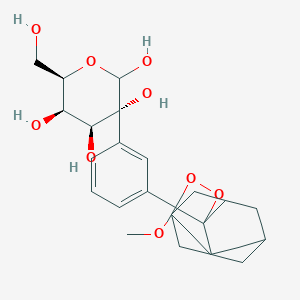
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
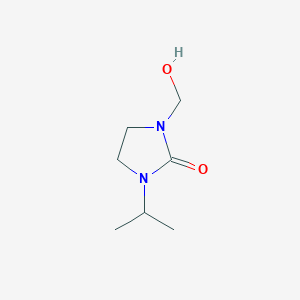

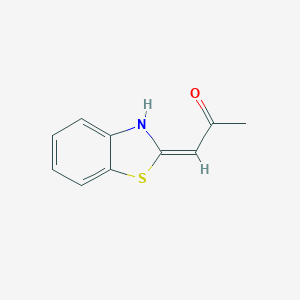
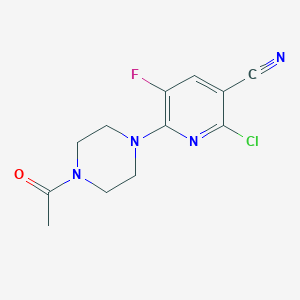
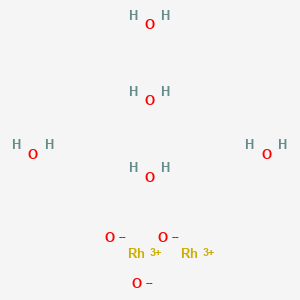
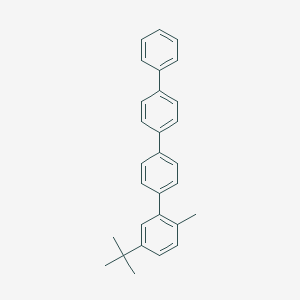
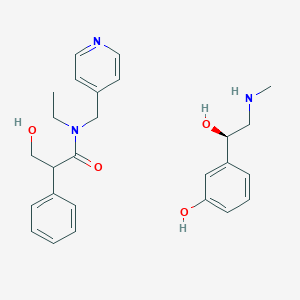

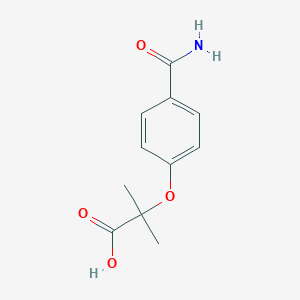
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
